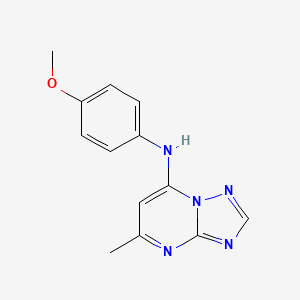

EGFR-IN-147

Description

The exact mass of the compound N-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is 255.11201006 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c1-9-7-12(18-13(16-9)14-8-15-18)17-10-3-5-11(19-2)6-4-10/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVXCEBZMMWMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core of Malignancy: An In-depth Technical Guide to EGFR Signaling Pathways in Cancer Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Under normal physiological conditions, the binding of specific ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), to the extracellular domain of EGFR induces receptor dimerization. This dimerization stimulates the intrinsic protein-tyrosine kinase activity of the receptor, leading to autophosphorylation of several tyrosine residues within its C-terminal domain.[1][3] These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, which in turn initiate a cascade of downstream intracellular signaling pathways.[3] However, dysregulation of EGFR signaling, often through receptor overexpression, gene amplification, or somatic mutations, is a frequent event in a wide range of human cancers, leading to uncontrolled cell growth and tumor progression.[4] This guide provides a detailed technical overview of the core EGFR signaling pathways, their aberration in cancer, and the methodologies used to study them.

Core EGFR Signaling Pathways

Upon activation, EGFR initiates several downstream signaling cascades, with the two most prominent being the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5][6]

The RAS-RAF-MEK-ERK (MAPK) Pathway

This pathway is a central regulator of cell proliferation. The sequence of events is as follows:

-

Recruitment of Adaptor Proteins: Phosphorylated EGFR recruits the adaptor protein Growth factor receptor-bound protein 2 (Grb2), either directly or through the Shc adapter protein.[1][5]

-

Activation of RAS: Grb2, in complex with the guanine nucleotide exchange factor Son of Sevenless (SOS), is brought to the plasma membrane.[7] SOS then catalyzes the exchange of GDP for GTP on the small G protein, RAS, converting it to its active GTP-bound state.[7]

-

Activation of the Kinase Cascade: Activated RAS recruits and activates the serine/threonine kinase RAF. RAF, in turn, phosphorylates and activates MEK (MAPK/ERK kinase), a dual-specificity kinase.[7]

-

Activation of ERK and Nuclear Translocation: MEK then phosphorylates and activates ERK (extracellular signal-regulated kinase). Activated ERK can translocate to the nucleus, where it phosphorylates and activates various transcription factors, such as c-Fos and c-Jun, leading to the expression of genes that drive cell cycle progression and proliferation.[2]

The PI3K-AKT-mTOR Pathway

This pathway is crucial for cell survival, growth, and metabolism. The activation steps are:

-

Activation of PI3K: The p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) binds to phosphorylated tyrosine residues on the activated EGFR. This interaction relieves the inhibitory effect of p85 on the p110 catalytic subunit of PI3K.[8][9]

-

Generation of PIP3: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3' position of the inositol ring, generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8]

-

Activation of AKT: PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including the serine/threonine kinase AKT (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).[10][11] This co-localization at the plasma membrane allows PDK1 to phosphorylate and partially activate AKT. Full activation of AKT requires a second phosphorylation event, often mediated by the mTORC2 complex.[10]

-

Downstream Effects of AKT: Activated AKT phosphorylates a wide range of downstream targets to promote cell survival by inhibiting pro-apoptotic proteins (like Bad) and activating anti-apoptotic factors. AKT also activates the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a key regulator of protein synthesis and cell growth, by phosphorylating and inactivating the tuberous sclerosis complex (TSC1/2), a negative regulator of mTORC1.[8][12]

Visualization of Core EGFR Signaling Pathways

Caption: Core EGFR signaling pathways in cancer.

Dysregulation of EGFR Signaling in Cancer

Constitutive activation of EGFR signaling pathways is a hallmark of many cancers and can occur through several mechanisms:

-

EGFR Gene Mutations: Somatic mutations in the EGFR gene, particularly in the tyrosine kinase domain, can lead to ligand-independent activation of the receptor. The most common activating mutations are deletions in exon 19 and the L858R point mutation in exon 21, which are frequently observed in non-small cell lung cancer (NSCLC).[13][14] These mutations sensitize tumors to EGFR tyrosine kinase inhibitors (TKIs).

-

Gene Amplification: An increased copy number of the EGFR gene leads to overexpression of the receptor on the cell surface, resulting in an amplified downstream signal upon ligand binding.[4]

-

Receptor Overexpression: Increased transcription of the EGFR gene can also lead to higher levels of the receptor, contributing to oncogenesis.[4]

Visualization of EGFR Mutation Leading to Cancer

Caption: Logical flow from EGFR mutation to cancer.

Quantitative Data in EGFR Signaling

A quantitative understanding of the molecular interactions within the EGFR signaling network is crucial for drug development and for predicting therapeutic responses.

Table 1: Binding Affinities of Ligands to EGFR

| Ligand | Dissociation Constant (Kd) | Reference |

| Epidermal Growth Factor (EGF) | 1-100 nM (high affinity) | [4][15] |

| Transforming Growth Factor-α (TGF-α) | 1-100 nM (high affinity) | [15] |

| Heparin-Binding EGF-like Growth Factor (HB-EGF) | 1-100 nM (high affinity) | [15] |

| Betacellulin (BTC) | 1-100 nM (high affinity) | [15] |

| Amphiregulin (AR) | >100 nM (low affinity) | [15] |

| Epiregulin (EPR) | >100 nM (low affinity) | [15] |

| Epigen (EPG) | >100 nM (low affinity) | [15] |

Table 2: IC50 Values of Selected EGFR Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |

| Erlotinib | PC-9 | Exon 19 deletion | 7 | [16] |

| Erlotinib | H3255 | L858R | 12 | [17] |

| Erlotinib | H1975 | L858R + T790M | 1185 | [16] |

| Afatinib | PC-9 | Exon 19 deletion | 0.8 | [17] |

| Afatinib | H3255 | L858R | 0.3 | [17] |

| Afatinib | H1975 | L858R + T790M | 57 | [17] |

| Osimertinib | PC-9 | Exon 19 deletion | 17 | [18] |

| Osimertinib | H1975 | L858R + T790M | 15 | [18] |

| Lapatinib | A431 | Wild-type (overexpressed) | 160 | [18] |

| Lapatinib | BT-474 | HER2 overexpressed | 100 | [18] |

| Dacomitinib | H3255 | L858R | 7 | [18] |

| Dacomitinib | H1975 | L858R + T790M | <100 | [18] |

Table 3: Frequency of EGFR Mutations in Different Cancer Types

| Cancer Type | EGFR Mutation Frequency (%) | Predominant Mutation Types | Reference |

| Non-Small Cell Lung Cancer (Adenocarcinoma) | 10-15 (US/Europe), up to 62 (Asia) | Exon 19 deletions, L858R | [13][19] |

| Glioblastoma Multiforme | ~27 | Amplification more common | [4] |

| Colorectal Cancer | <1 | - | [4] |

| Head and Neck Squamous Cell Carcinoma | ~5 | Amplification more common | [4] |

| Breast Cancer | Low | - | [20] |

| Pancreatic Cancer | Low | - | [4] |

Experimental Protocols for Studying EGFR Signaling

Immunoprecipitation (IP) of EGFR

This technique is used to isolate EGFR and its interacting proteins from a complex mixture, such as a cell lysate.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Anti-EGFR antibody (specific for IP).

-

Protein A/G agarose or magnetic beads.

-

Wash Buffer (e.g., PBS with 0.1% Tween-20).

-

Elution Buffer (e.g., 2x Laemmli sample buffer).

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the cell monolayer and incubate on ice for 15-30 minutes.[21]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[22]

-

Collect the supernatant (cleared lysate).

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Washing:

-

Pellet the beads by centrifugation.

-

Remove the supernatant and wash the beads 3-4 times with ice-cold wash buffer to remove non-specifically bound proteins.[22]

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add elution buffer (e.g., 2x Laemmli sample buffer) to the beads and boil for 5-10 minutes to release the protein-antibody complexes.[22]

-

Centrifuge to pellet the beads, and the supernatant containing the immunoprecipitated EGFR is ready for downstream analysis like Western blotting.

-

Western Blotting for Phosphorylated and Total EGFR

This technique is used to detect and quantify the levels of total and phosphorylated EGFR in a sample.

Materials:

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

-

Primary antibodies (anti-p-EGFR and anti-total EGFR).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

Procedure:

-

SDS-PAGE:

-

Load the eluted samples from the IP or total cell lysates onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.[23]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

-

-

Blocking:

-

Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.[23]

-

-

Washing:

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20) for 5-10 minutes each.[23]

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

-

Washing:

-

Repeat the washing step as in step 5.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate.

-

Capture the signal using an imaging system or X-ray film.[23]

-

-

Stripping and Re-probing (for total EGFR):

-

The membrane can be stripped of the first set of antibodies and re-probed with an antibody for total EGFR to normalize the phosphorylation signal to the total amount of EGFR protein.

-

EGFR Kinase Assay

This assay measures the enzymatic activity of EGFR and is used to screen for inhibitors.

Materials:

-

Purified recombinant EGFR enzyme.

-

Kinase substrate (e.g., a synthetic peptide containing a tyrosine residue).

-

ATP.

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2).[17]

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

Procedure:

-

Reaction Setup:

-

In a multi-well plate, add the kinase reaction buffer.

-

Add the test compound (potential inhibitor) at various concentrations.

-

Add the EGFR enzyme and the kinase substrate.

-

-

Initiate Reaction:

-

Add ATP to start the kinase reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[24]

-

-

Detection:

-

Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent. For example, the ADP-Glo™ assay converts the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.[24]

-

-

Data Analysis:

-

The kinase activity is determined by the intensity of the signal.

-

For inhibitor screening, the IC50 value is calculated by plotting the kinase activity against the inhibitor concentration.

-

Visualization of Experimental Workflow

Caption: Workflow for IP and Western Blot of pEGFR.

Conclusion

The EGFR signaling network is a complex and tightly regulated system that is frequently hijacked by cancer cells to promote their growth and survival. A thorough understanding of the core signaling pathways, the mechanisms of their dysregulation, and the quantitative aspects of their interactions is paramount for the development of effective targeted therapies. The experimental protocols detailed in this guide provide the foundational tools for researchers to investigate the intricacies of EGFR signaling and to evaluate the efficacy of novel therapeutic interventions. As our knowledge of this critical oncogenic driver continues to expand, so too will our ability to combat the cancers that depend on its aberrant activity.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. Spectrum of EGFR aberrations and potential clinical implications: insights from integrative pan‐cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. lung.org [lung.org]

- 14. Everything You Should Know About NSCLC [webmd.com]

- 15. Molecular Determinants of Epidermal Growth Factor Binding: A Molecular Dynamics Study | PLOS One [journals.plos.org]

- 16. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Multiple mutations in the EGFR gene in lung cancer: a systematic review - Castañeda-González - Translational Lung Cancer Research [tlcr.amegroups.org]

- 20. researchgate.net [researchgate.net]

- 21. assaygenie.com [assaygenie.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. promega.com.cn [promega.com.cn]

An In-depth Technical Guide to the Mechanism of Action of EGFR Tyrosine Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), a cornerstone of targeted therapy in oncology, particularly for non-small cell lung cancer (NSCLC). This document delves into the intricacies of the EGFR signaling pathway, the evolution of TKIs across different generations, the molecular basis of their inhibitory action, and the critical challenge of acquired resistance. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex molecular interactions.

The EGFR Signaling Pathway: A Central Regulator of Cell Fate

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, which also includes HER2, HER3, and HER4.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), EGFR undergoes a conformational change, leading to receptor dimerization (homo- or heterodimerization with other ErbB family members) and subsequent activation of its intracellular tyrosine kinase domain.[2][3] This activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are pivotal in regulating cellular processes like proliferation, survival, differentiation, and migration.[4][5][6]

Dysregulation of the EGFR signaling pathway, often through activating mutations in the EGFR gene or receptor overexpression, is a hallmark of various cancers.[5] These alterations lead to constitutive activation of the downstream pathways, promoting uncontrolled cell growth and tumor progression.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news.cancerconnect.com [news.cancerconnect.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. ClinPGx [clinpgx.org]

- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Discovery and Synthesis of Novel EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The epidermal growth factor receptor (EGFR) remains a pivotal target in oncology, particularly for non-small cell lung cancer (NSCLC). However, the evolution of resistance to existing therapies necessitates a continuous search for novel inhibitors with improved efficacy and the ability to overcome these resistance mechanisms. This technical guide delves into the core aspects of the discovery and synthesis of next-generation EGFR inhibitors, offering a comprehensive resource for professionals in the field. We will explore cutting-edge modalities, including allosteric inhibitors and proteolysis-targeting chimeras (PROTACs), provide detailed experimental protocols for their evaluation, and present key quantitative data to facilitate comparative analysis.

The Evolving Landscape of EGFR Inhibition

The development of EGFR inhibitors has progressed through several generations, each designed to address the limitations of its predecessors. First-generation reversible inhibitors like gefitinib and erlotinib were effective against activating mutations but were hampered by the emergence of the T790M resistance mutation.[1] Second-generation covalent inhibitors such as afatinib and dacomitinib overcame T790M but were limited by toxicities associated with off-target effects on wild-type (WT) EGFR.[1] The third-generation inhibitor, osimertinib, demonstrated significant efficacy against T790M-mutant NSCLC with a better safety profile.[2] However, resistance to osimertinib has emerged, most notably through the C797S mutation, creating a pressing need for fourth-generation inhibitors and novel therapeutic strategies.[3]

Current research focuses on several innovative approaches:

-

Fourth-Generation Covalent Inhibitors: These molecules are designed to inhibit EGFR harboring the C797S mutation.

-

Allosteric Inhibitors: These compounds bind to a site distinct from the ATP-binding pocket, offering a different mechanism to modulate EGFR activity and overcome resistance mutations.[4]

-

Proteolysis-Targeting Chimeras (PROTACs): This emerging class of drugs does not inhibit the target protein but instead induces its degradation through the ubiquitin-proteasome system.[5]

Quantitative Analysis of Novel EGFR Inhibitors

The potency and selectivity of novel EGFR inhibitors are critical parameters in their development. The following tables summarize key quantitative data for representative next-generation inhibitors.

| Compound Name | Type | Target EGFR Mutation(s) | IC50 (nM) | Cell Line(s) | Reference(s) |

| BLU-945 | 4th-Gen Covalent | EGFRm/T790M/C797S | Potent Inhibition | Ba/F3 | [6][7] |

| Compound 13k | 4th-Gen Covalent | EGFR del19/T790M/C797S | Nanomolar Potency | Xenograft Model | [8] |

| JBJ-04-125-02 | Allosteric | EGFR L858R/T790M | 0.26 | Ba/F3 | [9][10][11][12] |

| EAI045 | Allosteric | EGFR L858R/T790M | 3 | H1975 | [13] |

| BI-4020 | 4th-Gen Covalent | EGFR 19Del/T790M/C797S | 92.1 | Ba/F3 | [14] |

| BBT-176 | 4th-Gen Covalent | EGFR 19Del/T790M/C797S | 1.79 | N/A | [14] |

Table 1: Inhibitory Concentration (IC50) of Novel EGFR Inhibitors

| PROTAC Name | Warhead | E3 Ligase Ligand | Target EGFR Mutation(s) | DC50 (nM) | Dmax (%) | Cell Line(s) | Reference(s) |

| Compound 1q | CO-1686 | N/A | EGFR L858R/T790M | 355.9 | N/A | H1975 | N/A |

| Compound 16c | Osimertinib | Lenalidomide (CRBN) | EGFR del19 | N/A | N/A | PC9 | N/A |

| VHL-based degrader 68 | Gefitinib | VHL | EGFR L858R | 5.0 | N/A | HCC-827 | [15] |

| CRBN-based degrader 69 | Gefitinib | CRBN | EGFR L858R | 11 | N/A | HCC-827 | [15] |

| PROTAC 2 | Pyrido[3,4-d] pyrimidine | N/A | EGFR | 45.2 | N/A | HCC827 | [16] |

| PROTAC 10 | Pyrido[3,4-d] pyrimidine | N/A | EGFR | 34.8 | N/A | HCC827 | [16] |

Table 2: Degradation Concentration (DC50) and Maximum Degradation (Dmax) of EGFR PROTACs

Key Experimental Protocols

Accurate and reproducible experimental data are the bedrock of drug discovery. This section provides detailed methodologies for key in vitro assays used to characterize novel EGFR inhibitors.

EGFR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is adapted from commercially available kits and is designed to measure the enzymatic activity of EGFR and the inhibitory potential of test compounds in a high-throughput format.

Materials:

-

Recombinant human EGFR enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

-

ATP solution

-

Biotinylated substrate peptide (e.g., TK Substrate-biotin)

-

Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66-K)

-

Streptavidin-XL665

-

HTRF detection buffer

-

Test compounds

-

384-well low-volume plates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme and Substrate Preparation: Dilute the EGFR enzyme and biotinylated substrate peptide in kinase buffer to their optimal concentrations (determined through initial titration experiments).

-

Reaction Initiation: In a 384-well plate, add the following in order:

-

Test compound or vehicle (control).

-

EGFR enzyme solution.

-

A mix of ATP and biotinylated substrate peptide to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Add a mixture of Eu3+-cryptate labeled antibody and Streptavidin-XL665 in HTRF detection buffer to stop the reaction and initiate the detection process.

-

Signal Reading: Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal. Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) using an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10^4. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

Cellular EGFR Degradation Assay (Western Blot)

This protocol is used to assess the ability of PROTACs to induce the degradation of EGFR in a cellular context.

Materials:

-

Cancer cell line expressing the target EGFR variant (e.g., H1975 for EGFR L858R/T790M)

-

Cell culture medium and supplements

-

Test PROTAC compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, as a control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-EGFR, anti-pEGFR, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test PROTAC or vehicle (DMSO) for a specified time course (e.g., 2, 4, 8, 12, 24 hours). Include a positive control group treated with a proteasome inhibitor (MG132) prior to PROTAC treatment to confirm proteasome-dependent degradation.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-EGFR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

-

Signal Detection and Analysis: Visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control. The DC50 value (the concentration at which 50% of the protein is degraded) can be calculated by plotting the percentage of remaining EGFR against the PROTAC concentration.

Synthesis of Novel EGFR Inhibitors

The chemical synthesis of novel EGFR inhibitors is a complex process that often involves multi-step reaction sequences. Below is a generalized scheme for the synthesis of a fourth-generation EGFR inhibitor, BLU-945, based on available information.[6]

The synthesis of BLU-945 involves the construction of a modular isoquinoline core. This approach allows for the systematic modification of different parts of the molecule to optimize its potency, selectivity, and pharmacokinetic properties. The key steps typically involve the formation of the core heterocyclic ring system, followed by the introduction of various substituents through cross-coupling reactions and other standard organic transformations.

Visualizing Key Concepts in EGFR Inhibitor Discovery

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

EGFR Signaling Pathway and Points of Inhibition

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. dovepress.com [dovepress.com]

- 3. pubs.vensel.org [pubs.vensel.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. blueprintmedicines.com [blueprintmedicines.com]

- 7. Design and synthesis of 4th generation EGFR inhibitors against human triple (Del19/T790M/C797S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. adooq.com [adooq.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Potential Utility of a 4th-Generation EGFR-TKI and Exploration of Resistance Mechanisms—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Progress in structure-based design of EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of EGFR Regulation and Inhibitor Engagement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate structural biology of the Epidermal Growth Factor Receptor (EGFR), a key signaling protein frequently implicated in cancer. We will delve into the molecular mechanisms governing its activation, the downstream signaling cascades it orchestrates, and the structural basis of inhibitor binding, providing a comprehensive resource for researchers and drug development professionals in the field of oncology.

The Epidermal Growth Factor Receptor (EGFR): An Overview

The Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1, is a transmembrane glycoprotein that belongs to the receptor tyrosine kinase (RTK) family.[1][2][3] It plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a critical driver in the pathogenesis of various cancers, making it a prime therapeutic target.[4][5][6]

Structurally, EGFR is composed of three distinct domains: an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular region containing the tyrosine kinase domain and a C-terminal regulatory tail.[2][3][7]

The Dance of Activation: A Structural Perspective

Under normal physiological conditions, EGFR exists in an inactive, monomeric state.[8] The binding of cognate ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), to the extracellular domain induces a significant conformational change, leading to receptor dimerization.[1][8][9] This dimerization can occur between two EGFR molecules (homodimerization) or with other members of the ErbB family, such as HER2/ErbB2 (heterodimerization).[8][9]

This dimerization event brings the intracellular kinase domains into close proximity, facilitating an asymmetric arrangement where one kinase domain (the "activator") allosterically activates the other (the "receiver").[10][11] This leads to the trans-autophosphorylation of specific tyrosine residues within the C-terminal tail.[8][11] These phosphorylated tyrosines then serve as docking sites for a host of downstream signaling proteins containing Src homology 2 (SH2) and phosphotyrosine binding (PTB) domains, thereby initiating a cascade of intracellular signaling events.[1][2]

Figure 1: A flowchart illustrating the key steps in the activation of the Epidermal Growth Factor Receptor.

Downstream Signaling Cascades

Once activated, EGFR initiates a complex network of intracellular signaling pathways that ultimately regulate cellular function. The two most prominent and well-characterized of these are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[9][12][13]

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: Upon EGFR activation, the adaptor protein Grb2, in complex with the guanine nucleotide exchange factor SOS, is recruited to the phosphorylated receptor.[9] This complex then activates the small GTPase RAS, which in turn triggers a phosphorylation cascade involving RAF, MEK, and ERK.[9] Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell proliferation and survival.[9]

-

The PI3K-AKT-mTOR Pathway: Activated EGFR can also recruit and activate phosphoinositide 3-kinase (PI3K).[9] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate AKT (also known as protein kinase B).[9] Activated AKT, in turn, phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth, survival, and proliferation.[9]

Figure 2: A simplified diagram of the major downstream signaling pathways activated by EGFR.

Targeting EGFR: A Structural Guide to Inhibitor Binding

The central role of EGFR in cancer has led to the development of a diverse array of inhibitors. These can be broadly classified into two main categories: monoclonal antibodies that target the extracellular domain and small-molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain.[6][14] TKIs can be further subdivided based on their mechanism of action.

Monoclonal Antibodies

Monoclonal antibodies, such as cetuximab and panitumumab, bind to the extracellular domain of EGFR and sterically hinder the binding of its natural ligands.[14][15] This prevents receptor dimerization and subsequent activation, effectively blocking downstream signaling.[13]

Tyrosine Kinase Inhibitors (TKIs)

Small-molecule TKIs are a cornerstone of targeted cancer therapy. They can be categorized into several generations based on their binding mode and selectivity.

-

First-Generation (Reversible) Inhibitors: These inhibitors, including gefitinib and erlotinib, reversibly bind to the ATP-binding pocket of the EGFR kinase domain in its active conformation.[3] They are ATP-competitive, meaning they compete with endogenous ATP for binding to the kinase.[4]

-

Second-Generation (Covalent Irreversible) Inhibitors: This class of inhibitors, which includes afatinib and dacomitinib, also targets the ATP-binding pocket but forms an irreversible covalent bond with a specific cysteine residue (Cys797) located near the active site.[4][6][16] This covalent modification leads to sustained inhibition of EGFR kinase activity.[17]

-

Third-Generation (Mutant-Selective) Inhibitors: The development of third-generation inhibitors, such as osimertinib, was driven by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation TKIs.[4][18] These inhibitors are designed to selectively and irreversibly bind to EGFR harboring the T790M mutation while sparing the wild-type receptor, thereby reducing off-target toxicities.[4]

-

Fourth-Generation (Allosteric) Inhibitors: A newer class of inhibitors, known as allosteric inhibitors, binds to a site on the EGFR kinase domain that is distinct from the ATP-binding pocket.[19][20] This binding induces a conformational change in the protein that inhibits its kinase activity.[19] Allosteric inhibitors are being investigated as a strategy to overcome resistance to ATP-competitive inhibitors, including resistance mediated by the C797S mutation, which directly alters the site of covalent attachment for second- and third-generation drugs.[20][21]

References

- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors [mdpi.com]

- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. pnas.org [pnas.org]

- 11. A structure-based view of Epidermal Growth Factor Receptor regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ClinPGx [clinpgx.org]

- 14. drugs.com [drugs.com]

- 15. escholarship.org [escholarship.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Allosteric EGFR Inhibition May Improve Outcomes for Non-Small Cell Lung Cancer - Innovations [innovations.dana-farber.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of Novel EGFR Inhibitor Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, belonging to the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding to ligands such as the epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of tyrosine residues, which in turn activates downstream signaling cascades.[1][3] Dysregulation of EGFR signaling, through mechanisms like gene amplification, overexpression, or mutation, is a well-established driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[4][5][6] This makes EGFR a prime target for therapeutic intervention.

Small molecule Tyrosine Kinase Inhibitors (TKIs) that target EGFR have demonstrated significant clinical efficacy.[7] However, the development of both intrinsic and acquired resistance limits their long-term effectiveness.[7][8][9] The preclinical evaluation of new EGFR inhibitor compounds is therefore a critical and multifaceted process designed to comprehensively characterize their potency, selectivity, pharmacokinetic profile, and efficacy in clinically relevant models before they can advance to human trials. This guide provides a technical overview of the core assays and methodologies integral to this evaluation process.

The EGFR Signaling Pathway

Understanding the EGFR signaling network is fundamental to inhibitor development. Activation of EGFR initiates several downstream pathways, with the two most prominent being the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[7][10] The MAPK pathway is primarily involved in regulating cell proliferation and differentiation, while the PI3K-Akt pathway is crucial for cell survival and apoptosis inhibition.[5][10] Novel inhibitors are designed to block the initial autophosphorylation of EGFR, thereby preventing the activation of these downstream signals.[1]

In Vitro Evaluation

The initial phase of preclinical testing involves a suite of in vitro assays to determine a compound's biochemical potency, its effect on cancer cells, and its mechanism of action.

Biochemical Assays: Kinase Activity

These assays quantify the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.[11] They are crucial for determining the intrinsic potency (e.g., IC₅₀) of the inhibitor against both wild-type and mutant forms of the EGFR protein.[12] Radiometric assays and luminescence-based assays like ADP-Glo™ are common formats.[12][13]

Table 1: Representative Inhibitory Activity (IC₅₀) of EGFR TKIs

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Gefitinib | EGFR (L858R) | Kinase Assay | 0.94 | [14] |

| Erlotinib | EGFR (L858R) | Kinase Assay | 0.97 | [14] |

| Sapitinib | p-EGFR | Cellular Phosphorylation | 4 | [15] |

| Dacomitinib | EGFR (L858R) | Cell-Based | 7 | [16] |

| Osimertinib | EGFR (L858R/T790M) | Cell-Based | <10 | [17][18] |

| Rociletinib | EGFR (L858R/T790M) | Cell-Based | <20 |[17][19] |

Experimental Protocol: ADP-Glo™ Kinase Assay [13]

-

Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor compound (or DMSO for control), 2 µL of purified EGFR enzyme solution, and 2 µL of a substrate/ATP mixture.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

-

Signal Detection: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are essential for confirming that a compound can enter cells and inhibit EGFR signaling in a physiological context, ultimately leading to a desired biological outcome like reduced proliferation or apoptosis.[12]

These colorimetric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[20][21] A reduction in metabolic activity in the presence of an inhibitor suggests cytotoxic or cytostatic effects.

Experimental Protocol: MTT Assay [20][22][23]

-

Cell Seeding: Seed cancer cells (e.g., A431, H1975) into a 96-well plate at a predetermined density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the new EGFR inhibitor for a specified duration (e.g., 72 hours).

-

MTT Addition: Remove the treatment media and add 10-50 µL of MTT solution (typically 5 mg/mL in PBS, diluted in serum-free media) to each well.[20][22]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[21][23]

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[21][22]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and then measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Western blotting is a key technique used to directly assess the inhibitor's ability to block EGFR autophosphorylation (target engagement) and the subsequent phosphorylation of downstream signaling proteins like Akt and ERK.[1][15]

Experimental Protocol: Western Blot for p-EGFR [1][15]

-

Cell Treatment: Culture cells to 70-80% confluency. Starve the cells (e.g., overnight in serum-free media) to reduce basal EGFR phosphorylation. Treat with the inhibitor for a desired duration (e.g., 1-4 hours).

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel to separate proteins by size.[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[15]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C. Subsequently, wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

-

Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., β-actin) to normalize the data.[15]

In Vivo Evaluation

In vivo studies are performed to evaluate the efficacy, safety, and pharmacokinetic properties of a lead compound in a living organism, typically using mouse models.

Xenograft Models

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the gold standard for in vivo efficacy testing.[24][25] These involve implanting human tumor tissue or cultured cancer cells into immunodeficient mice.[24] These models allow for the assessment of an inhibitor's antitumor activity in a complex biological system.

Experimental Protocol: Xenograft Efficacy Study [25]

-

Model Establishment: Subcutaneously implant human cancer cells (e.g., H1975) or patient tumor fragments into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization & Dosing: Randomize mice into treatment and vehicle control groups. Administer the EGFR inhibitor via a clinically relevant route (e.g., oral gavage) according to a predetermined schedule and dose.

-

Tumor Measurement: Measure tumor volume (typically using calipers) and mouse body weight regularly (e.g., twice weekly) to monitor efficacy and toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Data Analysis: Plot mean tumor volume over time for each group. Calculate metrics such as Tumor Growth Inhibition (TGI) to quantify the drug's efficacy.

Table 2: Representative In Vivo Efficacy in NSCLC Xenograft Models

| Model | EGFR Mutation | Treatment | Dosing | Tumor Growth Inhibition (%) | Reference |

|---|---|---|---|---|---|

| H1975 (CDX) | L858R/T790M | Compound 3 (CO-1686) | 100 mg/kg, BID | >90 | [18][26] |

| SCC PDX | Wild-Type | Erlotinib/Gefitinib | N/A | >50 (in 4/11 models) | [25] |

| A549 (CDX) | Wild-Type | Erlotinib | N/A | ~44 (vs. vehicle) |[27] |

Pharmacokinetic (ADME) Studies

Pharmacokinetic (PK) studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[28][29] This information is vital for determining appropriate dosing regimens and predicting potential drug interactions.

Experimental Protocol: In Vivo Pharmacokinetic Study [28]

-

Animal Dosing: Administer a single dose of the inhibitor to rodents (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes in separate cohorts.

-

Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Sample Processing: Process blood to separate plasma, which is then stored at -80°C.

-

Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Use pharmacokinetic software to perform non-compartmental analysis on the concentration-time data. This analysis yields key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), clearance, and half-life (t₁/₂). Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from IV administration.

Table 3: General Pharmacokinetic Parameters for Small Molecule EGFR Inhibitors

| Parameter | Description | Typical Characteristics |

|---|---|---|

| Absorption | Rate and extent of drug entry into circulation. | Slow to moderate oral absorption. |

| Distribution | Reversible transfer of a drug from one location to another. | High plasma protein binding (>90%); large volume of distribution.[28] |

| Metabolism | Chemical conversion of the drug, primarily in the liver. | Often involves cytochrome P450 (CYP) enzymes.[28] |

| Excretion | Removal of the drug and its metabolites from the body. | Predominantly via feces; minor renal excretion for the parent drug.[28] |

Conclusion

The preclinical evaluation of a novel EGFR inhibitor is a rigorous, data-driven process that builds a comprehensive profile of the compound. It begins with biochemical and cell-based assays to establish potency and mechanism of action, progresses to in vivo models to demonstrate anti-tumor efficacy, and includes detailed pharmacokinetic studies to understand its behavior in a biological system.[29] Data from these studies are critical for identifying promising drug candidates, optimizing their properties, and providing the necessary evidence to support their advancement into clinical trials for the treatment of EGFR-driven cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. promega.com.cn [promega.com.cn]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchhub.com [researchhub.com]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. broadpharm.com [broadpharm.com]

- 24. benchchem.com [benchchem.com]

- 25. aacrjournals.org [aacrjournals.org]

- 26. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. JCI - Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma [jci.org]

- 28. benchchem.com [benchchem.com]

- 29. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

In Silico Design and Screening for EGFR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and the development of its inhibitors has revolutionized the treatment of several cancers, particularly non-small cell lung cancer. As resistance to existing therapies emerges, the need for novel, potent, and selective EGFR inhibitors is paramount. In silico drug design and screening have become indispensable tools in this endeavor, accelerating the discovery and optimization of new drug candidates. This technical guide provides an in-depth overview of the core computational methodologies employed in the design and screening of EGFR inhibitors. It details the experimental protocols for key in silico techniques, presents quantitative data for a range of inhibitors, and visualizes critical biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction to EGFR and In Silico Drug Design

The EGFR is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[1][2] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[3][4] Aberrant EGFR signaling, due to overexpression or mutation, is a hallmark of many cancers, making it a prime therapeutic target.[5]

In silico drug design leverages computational methods to identify and optimize drug candidates. These approaches offer significant advantages in terms of speed and cost-effectiveness compared to traditional high-throughput screening. For EGFR inhibitor discovery, in silico techniques are employed to screen vast virtual libraries of compounds, predict their binding affinity and mode of interaction with the receptor, and evaluate their pharmacokinetic properties.[6]

The EGFR Signaling Pathway

Understanding the EGFR signaling pathway is fundamental to designing effective inhibitors. The pathway is a complex network of protein-protein interactions and enzymatic reactions that ultimately lead to changes in gene expression and cellular responses.

Core In Silico Methodologies and Protocols

A typical in silico drug design project for EGFR inhibitors follows a structured workflow, integrating various computational techniques to move from a large library of compounds to a small set of promising candidates for experimental validation.

Pharmacophore Modeling and Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a biological target.[7]

-

Protocol:

-

Model Generation: A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the structure of the EGFR binding site with a bound inhibitor (structure-based).[7]

-

Feature Definition: Key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers are defined.[8]

-

Database Screening: A 3D database of compounds is screened against the pharmacophore model to identify molecules that match the defined features and their spatial arrangement.[9]

-

Hit Ranking: Hits are ranked based on how well they fit the pharmacophore model.[9]

-

Virtual Screening (VS)

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.[10]

-

Protocol:

-

Target Preparation: The 3D structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Library Preparation: A library of small molecules is prepared by generating 3D coordinates and assigning appropriate protonation states.

-

Molecular Docking: Each ligand in the library is docked into the ATP-binding site of EGFR using software like AutoDock or Glide.[10] The docking algorithm samples different conformations and orientations of the ligand within the binding site.

-

Scoring and Ranking: A scoring function is used to estimate the binding affinity of each ligand. Ligands are ranked based on their docking scores, and the top-ranking compounds are selected as hits.[10]

-

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11]

-

Protocol:

-

Receptor and Ligand Preparation: Similar to virtual screening, the EGFR protein and the ligand of interest are prepared.

-

Grid Generation: A grid box is defined around the ATP-binding site of EGFR to specify the search space for the docking algorithm.

-

Docking Simulation: The docking program explores various conformations of the ligand within the grid box and calculates the interaction energy for each pose.

-

Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by low energy and key interactions with active site residues (e.g., hydrogen bonds with Met793 in the hinge region).

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[12]

-

Protocol:

-

System Setup: The protein-ligand complex from docking is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.[13]

-

Force Field Assignment: A force field (e.g., AMBER, CHARMM) is chosen to describe the potential energy of the system.[12]

-

Energy Minimization: The system's energy is minimized to remove steric clashes.

-

Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NVT and NPT ensembles).[13]

-

Production Run: A long-duration simulation (nanoseconds to microseconds) is performed to sample the conformational space of the complex.

-

Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the protein-ligand interactions, identify key residues involved in binding, and calculate binding free energies.[12]

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structures of compounds with their biological activities to predict the activity of new molecules.[14]

-

Protocol:

-

Data Set Collection: A dataset of compounds with known EGFR inhibitory activities (e.g., IC50 values) is compiled.[15]

-

Descriptor Calculation: Molecular descriptors (physicochemical, topological, etc.) are calculated for each compound.[16]

-

Model Building: A mathematical model (e.g., multiple linear regression, machine learning algorithms) is built to relate the descriptors to the biological activity.[16]

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets.[15]

-

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict the pharmacokinetic and toxicological properties of compounds.[17]

-

Protocol:

-

Input Structure: The 2D or 3D structure of the candidate molecule is used as input.

-

Property Prediction: Various computational models, often based on QSAR or machine learning, are used to predict properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity.[18]

-

Analysis: The predicted ADMET profile helps in prioritizing compounds with drug-like properties for further development.[17]

-

Quantitative Data of EGFR Inhibitors

The following tables summarize key quantitative data for a selection of well-known and investigational EGFR inhibitors. This data is crucial for benchmarking new compounds and understanding structure-activity relationships.

Table 1: In Vitro Inhibitory Activity of Selected EGFR Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| Gefitinib | EGFR (Wild-Type) | 23-79 | [19] |

| Erlotinib | EGFR (Wild-Type) | 80 | [19] |

| Afatinib | EGFR (Wild-Type) | 0.5 | [19] |

| Osimertinib | EGFR (T790M) | 12 | [19] |

| Dacomitinib | EGFR (Wild-Type) | 6.0 | [20] |

| Lapatinib | EGFR | 10.2 | [20] |

| Nazartinib | EGFR (L858R/T790M) | 1.52 | [20] |

Table 2: Binding Affinities of Selected Ligands to EGFR

| Ligand | K_D (M) | Binding Free Energy (kcal/mol) | Reference |

| EGF | 1.77 x 10⁻⁷ | - | [21] |

| mAb LA1 | 2.07 x 10⁻⁹ | - | [21] |

| GE11 | 4.59 x 10⁻⁴ | - | [21] |

| Gefitinib | - | -7.5 | [22] |

| Sanguinarine | - | -10.7 | [22] |

Table 3: Pharmacokinetic Parameters of Approved EGFR Inhibitors

| Inhibitor | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Oral Bioavailability (%) |

| Gefitinib | 3-7 | ~110 | ~41 | ~60 |

| Erlotinib | 3-5 | ~1700 | ~36 | ~60 |

Data compiled from publicly available information on established EGFR inhibitors.[23]

Conclusion

In silico design and screening have become integral to the modern drug discovery pipeline for EGFR inhibitors. The methodologies outlined in this guide, from pharmacophore modeling and virtual screening to molecular dynamics simulations and ADMET prediction, provide a powerful toolkit for identifying and optimizing novel drug candidates. By integrating these computational approaches, researchers can accelerate the development of the next generation of EGFR inhibitors to combat cancer and overcome drug resistance.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. Pharmacokinetic and pharmacodynamic properties of EGFR inhibitors under clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Virtual Screening: A Step-by-Step Guide for Researchers - Press Releases - Global Risk Community [globalriskcommunity.com]

- 11. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 14. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 15. QSAR - Drug Design Org [drugdesign.org]

- 16. neovarsity.org [neovarsity.org]

- 17. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. Integration of pharmacophore-based virtual screening, molecular docking, ADMET analysis, and MD simulation for targeting EGFR: A comprehensive drug discovery study using commercial databases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

The Rise of Indole-Based EGFR Inhibitors: A Technical Guide to Their Biological Activity

For Immediate Release

In the relentless pursuit of more effective cancer therapeutics, the scientific community has increasingly turned its attention to the indole scaffold as a privileged structure in the design of Epidermal Growth factor Receptor (EGFR) inhibitors. This technical guide provides an in-depth analysis of the biological activity of novel indole-based EGFR inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation. The indole nucleus is a key component in numerous approved drugs, including the EGFR inhibitor osimertinib, highlighting its significance in medicinal chemistry.[1][2]

The overexpression and mutation of EGFR are well-established drivers in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastomas.[2][3][4] Consequently, EGFR has become a prime target for therapeutic intervention. Indole derivatives have emerged as a promising class of EGFR inhibitors due to their structural versatility and ability to interact with the ATP-binding site of the EGFR kinase domain.[5][6][7] This guide will delve into the specifics of their anti-proliferative and pro-apoptotic activities, supported by quantitative data and detailed experimental methodologies.

Quantitative Analysis of Biological Activity

The efficacy of novel indole-based EGFR inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50) against EGFR kinase and various cancer cell lines. The following tables summarize the biological activity of several recently developed series of indole derivatives.

Table 1: EGFR Kinase Inhibitory Activity of Novel Indole Derivatives

| Compound ID | Modification | EGFR IC50 (µM) | Reference Compound | Reference EGFR IC50 (µM) | Source |

| 2e | 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | 2.80 ± 0.52 | Erlotinib | 0.04 ± 0.01 | [1][2] |

| 16 | Indole-based urea derivative | 1.026 | Osimertinib | Not specified in source | [8][9] |

| 4f | Indole-aminoquinazoline hybrid | 0.0525 | Gefitinib | 0.0389 | [5] |

| 4g | Indole-aminoquinazoline hybrid | 0.0407 | Gefitinib | 0.0389 | [5] |

| 5d | Indole-2-carboxamide derivative | 0.126 | Not specified in source | Not specified in source | [10] |

| Compound 7 | 5-Bromoindole-2-carboxylic acid derivative | 0.13 | Not specified in source | Not specified in source | [11] |

| Compound 24 | Indole-amino-quinazoline | 0.0092 | Osimertinib | 0.0081 | [12] |

Table 2: Anti-proliferative Activity of Novel Indole Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |

| 2e | HCT116 | Colorectal Carcinoma | 6.43 ± 0.72 | Erlotinib | 17.86 ± 3.22 | [1] |

| 2e | A549 | Lung Adenocarcinoma | 9.62 ± 1.14 | Erlotinib | 19.41 ± 2.38 | [1] |

| 2e | A375 | Melanoma | 8.07 ± 1.36 | Erlotinib | 23.81 ± 4.17 | [1] |

| HD05 | Leukemia | Leukemia | >10 (78.76% growth inhibition at 10 µM) | Imatinib | >10 (9% growth inhibition at 10 µM) | [13][14] |

| 16 | A549 | Lung Cancer | Not specified (strong cytotoxicity) | Osimertinib, Dasatinib, Cisplatin | Not specified | [8][9] |

| 16 | PC3 | Prostate Cancer | Not specified (strong cytotoxicity) | Osimertinib, Dasatinib, Cisplatin | Not specified | [8][9] |

| 5e | Not specified | Not specified | 0.026 | Erlotinib | 0.033 | [10] |

| 5h | Not specified | Not specified | 0.028 | Erlotinib | 0.033 | [10] |

| 28 | Not specified | Not specified | 0.027 | Erlotinib | Not specified | [10] |

| 30 | Not specified | Not specified | 0.025 | Erlotinib | Not specified | [10] |

| 5BDBIC | HepG2 | Hepatocellular Carcinoma | 14.3 | Sorafenib | 6.2 | [11] |

Key Signaling Pathways and Experimental Workflows

The development and evaluation of novel indole-based EGFR inhibitors involve understanding their interaction with cellular signaling pathways and employing a systematic experimental approach.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling pathways crucial for cell growth, proliferation, and survival. Indole-based inhibitors typically function by competitively binding to the ATP pocket of the EGFR kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream effectors.

Caption: EGFR signaling pathway and the inhibitory action of indole-based compounds.

General Experimental Workflow for Inhibitor Evaluation

The screening and characterization of novel EGFR inhibitors follow a structured workflow, beginning with synthesis and progressing through in vitro and in vivo evaluations.

Caption: A typical workflow for the evaluation of novel EGFR inhibitors.

Structure-Activity Relationship (SAR) Logic

The biological activity of indole-based inhibitors is highly dependent on the nature and position of substituents on the indole ring and its appended functionalities. SAR studies guide the optimization of lead compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. themarkfoundation.org [themarkfoundation.org]

- 5. Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for EGFR Phosphorylation Assay in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative assessment of Epidermal Growth Factor Receptor (EGFR) phosphorylation in cell lines. The methodologies described herein are essential for researchers investigating EGFR signaling pathways and for professionals in drug development screening for potential modulators of EGFR activity.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Upon ligand binding, such as with the epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues within its intracellular domain.[1][2] This phosphorylation cascade initiates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1][4] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a critical target for therapeutic intervention.[1][5]

Accurate measurement of EGFR phosphorylation is crucial for understanding its activation state and the efficacy of potential inhibitors. The following protocols detail two common methods for quantifying EGFR phosphorylation: Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway Overview

The EGFR signaling cascade is a complex network of protein interactions that ultimately dictates cellular responses. Upon activation, phosphorylated tyrosine residues on EGFR serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades.[2][6]

Experimental Workflow

A typical workflow for an EGFR phosphorylation assay involves several key stages, from cell culture to data analysis. The specific steps may vary depending on the chosen detection method.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for EGFR phosphorylation assays.

Table 1: Recommended Antibody Dilutions for Western Blotting

| Antibody Target | Host Species | Supplier (Example) | Catalog # (Example) | Recommended Dilution |

| Phospho-EGFR (Tyr1068) | Rabbit | Cell Signaling Technology | 3777 | 1:1000 |

| Total EGFR | Rabbit | Cell Signaling Technology | 4267 | 1:1000 |

| Phospho-EGFR (Tyr1173) | Rabbit | Cell Signaling Technology | 4407 | 1:1000 |

| β-Actin (Loading Control) | Mouse | Sigma-Aldrich | A5441 | 1:5000 |

| GAPDH (Loading Control) | Rabbit | Cell Signaling Technology | 2118 | 1:1000 |

Table 2: Typical Reagent Concentrations and Incubation Times

| Reagent/Step | Concentration/Time | Notes |

| EGF Stimulation | 10-100 ng/mL for 5-15 minutes | Optimal concentration and time may vary by cell line.[7] |

| Serum Starvation | 12-24 hours | To reduce basal EGFR phosphorylation. |

| Cell Lysis | 30 minutes on ice | Use lysis buffer with protease and phosphatase inhibitors.[1][7] |

| Primary Antibody (WB) | Overnight at 4°C | Diluted in 5% BSA in TBST.[7][8] |